![molecular formula C11H21NO3S B2484166 Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate CAS No. 2059937-86-7](/img/structure/B2484166.png)
Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate
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Description
Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate is a chemical compound that has been widely used in scientific research. It is a member of the azetidine family and is commonly referred to as TBHSA. TBHSA has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of azetidine-1-carboxylates for their potential as anticancer agents. These compounds may inhibit tumor growth or metastasis .
- Enzyme Inhibitors : The tert-butyl ester group in this compound could be modified to design enzyme inhibitors. Such inhibitors play a crucial role in drug discovery .
- Building Blocks : tert-Butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate serves as a versatile building block for constructing more complex molecules. Chemists can modify its functional groups to create diverse compounds .
- Indiacen A and Indiacen B Precursor : Researchers have synthesized related compounds using similar starting materials. These derivatives serve as potential precursors for natural products like Indiacen A and Indiacen B, which exhibit biological activity .
- Polymerization Initiators : Azetidine derivatives can act as initiators in polymerization reactions. tert-Butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate might find applications in designing novel polymers .
- Asymmetric Synthesis : Chiral azetidine derivatives can be used as ligands or catalysts in asymmetric synthesis. tert-Butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate could contribute to enantioselective transformations .
Medicinal Chemistry and Drug Development
Organic Synthesis
Natural Product Synthesis
Materials Science
Chiral Ligands and Catalysts
Pharmacology and Toxicology
properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethylsulfanylmethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-6-9(7-12)8-16-5-4-13/h9,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNLJIYJIIFTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CSCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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